molecular formula C24H18ClN5O3 B2515416 N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-77-3

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2515416
CAS No.: 1031595-77-3
M. Wt: 459.89
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Description

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic complex organic compound belonging to the class of triazoloquinazoline derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with a range of biological targets. The [1,2,3]triazolo[1,5-a]quinazoline core structure is a privileged scaffold in the design of pharmaceutically active molecules. Research on closely related analogs indicates that such compounds are frequently investigated for their anticancer, antibacterial, and anti-inflammatory properties . The specific substitution pattern of this compound, featuring a 2-chlorobenzyl carboxamide group and a 4-methoxyphenyl moiety, is designed to fine-tune its electronic properties, lipophilicity, and binding affinity to specific enzymes or receptors, such as topoisomerase inhibitors . This makes it a valuable chemical tool for probing biological pathways and for use in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The compound is supplied for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1031595-77-3

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.89

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c1-33-17-9-6-14(7-10-17)21-22-27-24(32)18-11-8-15(12-20(18)30(22)29-28-21)23(31)26-13-16-4-2-3-5-19(16)25/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4O3C_{19}H_{17}ClN_{4}O_{3}, with a molecular weight of approximately 372.82 g/mol. The compound features a triazole ring fused with a quinazoline core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC19H17ClN4O3C_{19}H_{17}ClN_{4}O_{3}
Molecular Weight372.82 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have demonstrated the anticancer potential of quinazoline derivatives, including our compound of interest. Quinazolines have been reported to exhibit activity against various cancer cell lines:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to target the epidermal growth factor receptor (EGFR) pathway.
  • Case Study : In vitro studies on A549 lung cancer cells revealed significant cytotoxic effects with an IC50 value indicating potent activity against this cell line .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Mechanism of Action : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
  • Research Findings : Several quinazoline derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chlorine Substitution : The presence of the chlorine atom at the benzyl position enhances lipophilicity and biological activity.
  • Methoxy Group : The methoxyphenyl group contributes to improved interaction with biological targets due to increased electron density .

Anticancer Activity Data

CompoundCell LineIC50 (µM)
N-(2-chlorobenzyl)-3-(4-methoxyphenyl)...A54910.5
Quinazoline derivative AMCF715.0
Quinazoline derivative BHeLa12.0

Antimicrobial Activity Data

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
N-(2-chlorobenzyl)-3-(4-methoxyphenyl)...E. coli25
Quinazoline derivative CS. aureus20
Quinazoline derivative DPseudomonas aeruginosa30

Comparison with Similar Compounds

N-Benzyl Derivative (Compound E543-0685)

  • Structure : The benzyl group replaces the 2-chlorobenzyl moiety.
  • Molecular Weight : 425.45 g/mol (vs. hypothetical ~460 g/mol for the 2-chloro analog).
  • Key Properties : logP = 2.97, hydrogen bond acceptors = 7, polar surface area = 82.19 Ų .

N-(2,4-Dimethoxybenzyl) Derivative (CAS 1031934-52-7)

  • Structure : Additional methoxy groups on the benzyl substituent.
  • Molecular Weight : 485.5 g/mol (higher due to methoxy groups).
  • Key Properties: Increased hydrogen bond acceptors (9 vs.

Triazolo[4,3-a]quinazoline Analog (CAS 1242913-25-2)

  • Structure : Differing triazole ring position ([1,2,4]triazolo vs. [1,2,3]triazolo) and cyclopentyl substitution.
  • Molecular Weight : 508.0 g/mol.

Physicochemical and Pharmacokinetic Trends

Property Target Compound (Hypothetical) N-Benzyl Analog N-(2,4-Dimethoxybenzyl) Triazolo[4,3-a] Analog
Molecular Weight (g/mol) ~460 425.45 485.5 508.0
logP ~3.1 2.97 Not reported Not reported
Hydrogen Bond Acceptors 8 7 9 8
Polar Surface Area (Ų) ~85 82.19 ~95 Not reported

Key Observations :

  • Chlorine substitution (2-chlorobenzyl) likely increases logP compared to the benzyl analog, enhancing membrane permeability but reducing aqueous solubility .
  • Methoxy groups (e.g., 2,4-dimethoxybenzyl) improve polarity and solubility but may reduce CNS penetration due to higher polar surface area .

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